17,21-Dihydroxypregn-4-ene-3,20-dione. A 17-hydroxycorticosteroid with glucocorticoid and anti-inflammatory activities.
CORTODOXONE
CAS No.: 152-58-9
VCID: VC0003158
Molecular Formula: C21H30O4
Molecular Weight: 346.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
Cortodoxone, also known as 11-deoxycortisol, is a steroid hormone that plays a crucial role in the glucocorticoid pathway. It is synthesized from 17α-hydroxyprogesterone and serves as a metabolic intermediate in the production of cortisol, a primary glucocorticoid hormone in humans. Cortodoxone is less potent than cortisol but exhibits significant biological activity, particularly in certain species like sea lampreys, where it acts as the primary glucocorticoid hormone. Chemical Data Table
Biological Functions Table
Research Findings and Clinical SignificanceResearch on cortodoxone highlights its importance in understanding glucocorticoid metabolism and its evolutionary implications. The absence of the 11β-hydroxylase enzyme in sea lampreys suggests that cortodoxone may have played a more central role in early vertebrate evolution . Clinically, cortodoxone is not commonly used as a therapeutic agent due to its lower potency compared to cortisol, but it remains an important compound for studying glucocorticoid pathways. Clinical Significance Table
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CAS No. | 152-58-9 | ||||||||||||||||||||||||
Product Name | CORTODOXONE | ||||||||||||||||||||||||
Molecular Formula | C21H30O4 | ||||||||||||||||||||||||
Molecular Weight | 346.5 g/mol | ||||||||||||||||||||||||
IUPAC Name | 17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | ||||||||||||||||||||||||
Standard InChI | InChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,22,25H,3-10,12H2,1-2H3 | ||||||||||||||||||||||||
Standard InChIKey | WHBHBVVOGNECLV-UHFFFAOYSA-N | ||||||||||||||||||||||||
Isomeric SMILES | C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C | ||||||||||||||||||||||||
SMILES | CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C | ||||||||||||||||||||||||
Canonical SMILES | CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C | ||||||||||||||||||||||||
Melting Point | 215 °C | ||||||||||||||||||||||||
Physical Description | Solid | ||||||||||||||||||||||||
Synonyms | 11 Deoxycortisol 11 Desoxycortisol 11 Desoxycortisone 11-Deoxycortisol 11-Desoxycortisol 11-Desoxycortisone Cortexolone Cortodoxone Reichstein Substance S Reichstein's Substance S Reichsteins Substance S Substance S, Reichstein's |
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Reference | 1. Rosette C, Agan FJ, Rosette N, Mazzetti A, Moro L, Gerloni M. The dual androgen receptor and glucocorticoid receptor antagonist CB-03-10 as potential treatment for tumors that have acquired GR-mediated resistance to AR blockade. Mol Cancer Ther. 2020 Aug 26:molcanther.1137.2019. doi: 10.1158/1535-7163.MCT-19-1137. Epub ahead of print. PMID: 32847976. 2. Close DA, Yun SS, McCormick SD, Wildbill AJ, Li W. 11-deoxycortisol is a corticosteroid hormone in the lamprey. Proc Natl Acad Sci U S A. 2010 Aug 3;107(31):13942-7. doi: 10.1073/pnas.0914026107. Epub 2010 Jul 19. PMID: 20643930; PMCID: PMC2922276. 3. Zöllner A, Kagawa N, Waterman MR, Nonaka Y, Takio K, Shiro Y, Hannemann F, Bernhardt R. Purification and functional characterization of human 11beta hydroxylase expressed in Escherichia coli. FEBS J. 2008 Feb;275(4):799-810. doi: 10.1111/j.1742-4658.2008.06253.x. Epub 2008 Jan 22. PMID: 18215163. 4. Manosroi J, Chisti Y, Manosroi A. Biotransformation of cortexolone to hydrocortisone by molds using a rapid color development assay. Prikl Biokhim Mikrobiol. 2006 Sep-Oct;42(5):547-51. PMID: 17066954. 5. Wudy SA, Hartmann M, Homoki J. Determination of 11-deoxycortisol (Reichstein's compound S) in human plasma by clinical isotope dilution mass spectrometry using benchtop gas chromatography-mass selective detection. Steroids. 2002 Sep;67(10):851-7. doi: 10.1016/s0039-128x(02)00052-1. PMID: 12231120. | ||||||||||||||||||||||||
PubChem Compound | 227112 | ||||||||||||||||||||||||
Last Modified | Sep 13 2023 |
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